molecular formula C17H20ClN5 B4064572 1-(4-chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B4064572
M. Wt: 329.8 g/mol
InChI Key: DPBJYYIKYGSBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is commonly referred to as "compound X" in research literature.

Scientific Research Applications

Antimicrobial and Anticancer Applications

Novel pyrazole derivatives, including 1-(4-chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. These compounds displayed significant potency, with some exhibiting higher anticancer activity than reference drugs like doxorubicin. They also showed good to excellent antimicrobial activity, underscoring their potential as therapeutic agents in fighting infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).

Anti-Mycobacterial Activity

Pyrazolo[1,5-a]pyrimidines, including analogs of this compound, have been identified as potent inhibitors of mycobacterial ATP synthase, offering a promising avenue for treating Mycobacterium tuberculosis infections. Structural modifications to these compounds have led to the identification of analogs with potent in vitro growth inhibition of M. tuberculosis, highlighting their potential in tuberculosis therapy (Sutherland et al., 2022).

Antiviral Activity

Research into this compound derivatives has also extended to antiviral applications, particularly against herpes simplex virus type-1. These studies have identified compounds with strong antiviral activity, offering new avenues for antiviral therapy and highlighting the versatility of this chemical scaffold in drug development (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).

Synthesis and Structural Analysis

Further research has focused on synthesizing novel 1-arylpyrazolo[3,4-d]pyrimidine derivatives containing an amide moiety, showcasing the chemical versatility and potential for creating diverse compounds based on the this compound framework. These efforts include detailed structural analysis, providing insights into the molecular configuration and potential interactions with biological targets (Liu et al., 2016).

Properties

IUPAC Name

1-(4-chlorophenyl)-N,N-dipropylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5/c1-3-9-22(10-4-2)16-15-11-21-23(17(15)20-12-19-16)14-7-5-13(18)6-8-14/h5-8,11-12H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBJYYIKYGSBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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